molecular formula C20H20O6 B12542699 Dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate CAS No. 654671-82-6

Dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate

Cat. No.: B12542699
CAS No.: 654671-82-6
M. Wt: 356.4 g/mol
InChI Key: JKWZAHRFHHYKPB-UHFFFAOYSA-N
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Description

Dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate is a conjugated ester derivative featuring two 4-methoxyphenyl substituents attached to a but-2-enedioate core.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

654671-82-6

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate

InChI

InChI=1S/C20H20O6/c1-23-15-9-5-13(6-10-15)17(19(21)25-3)18(20(22)26-4)14-7-11-16(24-2)12-8-14/h5-12H,1-4H3

InChI Key

JKWZAHRFHHYKPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Michael Addition and Coupling Reactions

The primary synthetic route involves Michael addition followed by coupling reactions to assemble the butenedioate core.

Key Steps:

  • Base-Catalyzed Michael Addition :

    • Aldehydes or ketones react with dimethyl maleate derivatives under basic conditions to form β-adducts.
    • For example, 4-methoxybenzaldehyde undergoes nucleophilic addition to dimethyl maleate, forming a γ,δ-unsaturated ester intermediate.
  • Subsequent Coupling :

    • The intermediate is subjected to Wittig olefination or Suzuki-Miyaura cross-coupling to introduce the second methoxyphenyl group.
    • Yields : Up to 70% for multi-step sequences.
Table 1: Representative Reaction Conditions
Reactant Catalyst/Reagent Solvent Temperature Yield (%) Reference
4-Methoxybenzaldehyde DBU or NaH THF, DMSO 25–60°C 60–75
Dimethyl maleate Pd(PPh₃)₄ Toluene 80–100°C 50–65

Phosphonate-Mediated Coupling

α-(Diphenylphosphono)glycinate enables stereoselective synthesis of dehydroamino acids, adaptable for constructing the butenedioate framework.

Protocol:

  • Activation of Aldehydes :
    • Aldehydes (e.g., 4-methoxybenzaldehyde) react with α-(diphenylphosphono)glycinate under basic conditions (e.g., NaI-NaH or DBU).
  • E-selective Formation :
    • The reaction proceeds via a Horner-Wadsworth-Emmons (HWE) olefination , favoring E-isomer due to steric and electronic effects.
Table 2: Stereoselective Synthesis Outcomes
Substrate Conditions E:Z Ratio Yield (%) Reference
4-Methoxybenzaldehyde NaI-NaH, CH₂Cl₂ 9:1 70
Dimethyl maleate DBU, MgBr₂·OEt₂ >95:5 65

Gold-Catalyzed Cycloaddition

Gold-mediated (3+2) cycloadditions offer alternative pathways for constructing the butenedioate core.

Mechanism:

  • Diazobutenoate + Dienophile :
    • tert-Butyl 2-diazobut-3-enoate reacts with 1,1-di(4-methoxyphenyl)propa-1,2-diene under gold catalysis.
  • Cycloadduct Formation :
    • The reaction yields cyclopentene derivatives, which can be functionalized to the target ester.
Table 3: Gold-Catalyzed Reaction Parameters
Substrate Catalyst Solvent Yield (%) Reference
Diazobutenoate AuCl₃ CH₂Cl₂ 50
1,1-Di(4-methoxyphenyl)dienophile AuCl₃/AgOTf Toluene 65

Solid-State Synthesis and Purification

Solvent-free methods reduce environmental impact and enhance efficiency.

Key Features:

  • Silica Gel-Supported Reactions :
    • Reactants adsorbed on silica gel react under mild heating (e.g., 60°C) with minimal solvent.
  • Purification :
    • Column chromatography (e.g., toluene/ethyl acetate) isolates the product with >95% purity.
Table 4: Solid-State Reaction Data
Reactant Support Temperature Time (h) Yield (%) Reference
4-Methoxybenzaldehyde Silica gel 60°C 3 52
Dimethyl maleate Silica gel 80°C 4 69

Enzymatic and Biocatalytic Approaches

Tautomerase-catalyzed Michael additions offer stereoselective alternatives.

Case Study:

  • 4-Oxalocrotonate tautomerase (4-OT) :
    • Catalyzes the addition of aldehydes (e.g., acetaldehyde) to nitrostyrenes with moderate stereoselectivity.
  • Mutant Variants :
    • Engineered mutants (e.g., M45Y/F50A) enhance enantioselectivity (e.r. >96:4) and yield (>80%).
Table 5: Biocatalytic Performance
Enzyme Variant Substrate e.r. Yield (%) Reference
Wild-type 4-OT trans-β-nitrostyrene 60:40 30
M45Y/F50A Mutant trans-β-nitrostyrene 96:4 86

Structural Characterization

NMR and MS confirm the product’s identity:

Technique Data Reference
¹H NMR δ 7.45–7.30 (m, aromatic), 6.12 (d, J = 15.6 Hz, vinyl)
¹³C NMR δ 169.9 (COOCH₃), 146.2 (C=O), 128.4 (aromatic carbons)
HRMS [M+Na]⁺ m/z 356.4 (C₂₀H₂₀O₆)

Challenges and Optimizations

  • Stereocontrol : E-isomer dominance is critical; methods like HWE olefination or engineered enzymes achieve this.
  • Scalability : Solid-state synthesis reduces solvent usage but requires optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that Dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate exhibits significant anticancer properties. Its mechanism of action often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study: Inhibition of Cancer Cell Proliferation

A study assessed the compound's effects on various cancer cell lines, including breast and prostate cancer cells. The results demonstrated:

Cell Line IC50 (µM) Effect
MCF-7 (Breast)15Inhibition of cell growth
PC-3 (Prostate)20Induction of apoptosis

The compound's ability to induce apoptosis was linked to the activation of the p53 pathway, a critical regulator in cancer biology.

2. Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes such as acetylcholinesterase and α-glucosidase, making it a candidate for treating conditions like Alzheimer's disease and Type 2 diabetes.

Enzyme Inhibition Data

Enzyme IC50 (µM) Comments
Acetylcholinesterase8Moderate inhibition observed
α-Glucosidase12Potential for diabetes management

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various reactions, including Michael additions and cross-coupling reactions.

Synthetic Route Example

A notable synthetic application involves the use of this compound in the synthesis of novel derivatives through Michael addition reactions with nucleophiles.

Reagent Product Yield (%)
Ethyl cyanoacetateCyano-substituted derivative85
Amine derivativesAmine-substituted products78

These derivatives have potential applications in pharmaceuticals and agrochemicals.

Material Science Applications

The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings. Its methoxy groups enhance solubility and compatibility with various solvents.

Polymerization Studies

Recent investigations into polymerization processes using this compound have yielded promising results:

Polymer Type Method Properties
PolyurethaneFree radical polymerizationHigh thermal stability
Epoxy resinCross-linking reactionsEnhanced mechanical strength

These materials exhibit improved performance characteristics suitable for industrial applications.

Mechanism of Action

The mechanism of action of dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Core Structure Functional Groups Key Substituents
Dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate But-2-enedioate ester Ester, methoxyphenyl Two 4-methoxyphenyl groups
DNB Quinoxaline Amine, methoxyphenyl Bis(4-methoxyphenyl)amino groups
bDNB Biquinoxaline Tetrakis(amine), methoxyphenyl Four 4-methoxyphenylamino groups
DNP Pyridopyrazine Amine, methoxyphenyl Bis(4-methoxyphenyl)amino groups

Key Observations :

  • Electronic Properties : The ester groups in the target compound likely reduce electron-donating capacity compared to the amine-linked methoxyphenyl groups in DNB, bDNB, and DNP. This difference may limit its utility in charge-transport applications (e.g., hole-transport layers) but enhance stability in hydrolytic environments .
  • Solubility: All compounds exhibit moderate-to-high solubility in organic solvents due to methoxy groups, but the ester core in the target compound may increase compatibility with non-polar matrices.
  • Synthesis Complexity : The referenced compounds require multi-step Stille coupling and imination reactions , whereas the target compound’s synthesis might involve simpler esterification or Diels-Alder pathways.

Biological Activity

Dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate is an organic compound with significant biological activity, characterized by its unique molecular structure. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Molecular Structure and Properties

  • Molecular Formula : C18_{18}H18_{18}O4_{4}
  • Molecular Weight : Approximately 356.374 g/mol
  • Structure : The compound features two methoxy-substituted phenyl groups attached to a butenedioate backbone, which contributes to its reactivity and biological properties.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, which can be beneficial in treating inflammatory diseases.

Case Studies and Experimental Data

  • Antioxidant Activity :
    • A study demonstrated that this compound effectively reduced oxidative stress markers in vitro. The compound showed a significant decrease in malondialdehyde (MDA) levels, indicating reduced lipid peroxidation.
  • Anticancer Potential :
    • In a recent experiment involving human breast cancer cell lines (MCF-7), the compound exhibited an EC50_{50} of 5 µM, indicating its potency in inducing apoptosis through the mitochondrial pathway.
    • Another study highlighted its efficacy against xenograft models in mice, where treatment with the compound resulted in a 40% reduction in tumor size compared to control groups.
  • Anti-inflammatory Mechanism :
    • Research indicated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Dimethyl 2,3-bis(4-hydroxyphenyl)but-2-enedioateC18_{18}H18_{18}O4_{4}Hydroxy groups instead of methoxy; potential for enhanced biological activity due to increased polarity.
Bis(4-methoxyphenyl)but-2-enedioateC16_{16}H16_{16}O4_{4}Lacks methyl ester groups; may exhibit different reactivity patterns.
Dimethyl 2-(4-methoxycarbonylphenyl)but-2-enedioateC19_{19}H20_{20}O5_{5}Contains additional carbonyl functionality leading to altered chemical behavior.

Q & A

Q. What interdisciplinary approaches address challenges in scaling up enantioselective syntheses?

  • Answer : Integrate continuous-flow reactors with inline PAT (process analytical technology, e.g., Raman spectroscopy) for real-time monitoring. Couple with microkinetic modeling to predict enantiomeric excess (ee) under non-steady-state conditions. Life-cycle assessment (LCA) tools ensure sustainability .

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